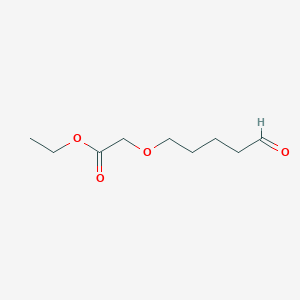

ethyl 2-((5-oxopentyl)oxy)acetate

Description

Ethyl 2-((5-oxopentyl)oxy)acetate is an organic ester characterized by a 5-oxopentyl ether side chain attached to an acetate backbone. Such compounds often serve as intermediates in drug development due to their reactivity in nucleophilic substitutions or ester hydrolysis. For instance, structurally similar coumarin-derived esters (e.g., ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate) exhibit pharmacological activities, including anticoagulant and antitumor properties .

Properties

CAS No. |

106555-78-6 |

|---|---|

Molecular Formula |

C9H16O4 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

ethyl 2-(5-oxopentoxy)acetate |

InChI |

InChI=1S/C9H16O4/c1-2-13-9(11)8-12-7-5-3-4-6-10/h6H,2-5,7-8H2,1H3 |

InChI Key |

YNJMSZLXVZTNQY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COCCCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl 2-((5-oxopentyl)oxy)acetate can be synthesized through esterification reactions. One common method involves the reaction of 5-oxopentanoic acid with ethyl alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

Industrial production of ethyl [(5-oxopentyl)oxy]acetate often employs continuous esterification processes. These processes utilize large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-((5-oxopentyl)oxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.

Substitution: Reagents such as sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: 5-oxopentanoic acid

Reduction: 5-hydroxypentyl alcohol

Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

ethyl 2-((5-oxopentyl)oxy)acetate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.

Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of ethyl [(5-oxopentyl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes. For example, esterases catalyze the hydrolysis of the ester bond, resulting in the formation of the corresponding alcohol and acid. This reaction is crucial in various biological processes and industrial applications.

Comparison with Similar Compounds

Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| This compound* | C₉H₁₆O₄ | 188.22 | N/A | 5-oxopentyl ether |

| Ethyl 2-[(1-formyl-2-naphthalenyl)oxy]acetate | C₁₅H₁₄O₄ | 258.27 | 176–177 | Naphthalene-formyl group |

| Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate | C₁₃H₁₂O₅ | 248.23 | N/A | Coumarin-6-yl ether |

| Ethyl 2-(5-chloro-2-ethoxyphenyl)-2-oxoacetate | C₁₂H₁₃ClO₄ | 256.68 | N/A | Chloro-ethoxyphenyl ketone |

| Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate | C₁₁H₁₅NO₃ | 209.24 | N/A | Cyclohexenyl-cyanide ether |

| Ethyl 2-(2-acetylphenoxy)acetate (Sofalcone intermediate) | C₁₇H₂₂O₅ | 306.35 | N/A | Prenyl-acetylphenoxy group |

*Note: Data for this compound are inferred from structural analogs due to absence in evidence.

Key Observations :

- Substituent Effects : The 5-oxopentyl group in the target compound likely enhances solubility in polar solvents compared to aromatic analogs (e.g., naphthalenyl or coumarin derivatives) . Conversely, aromatic substituents (e.g., coumarin) contribute to planar molecular stacking, as seen in crystallographic studies .

- Thermal Stability : Ethyl 2-[(1-formyl-2-naphthalenyl)oxy]acetate exhibits a high melting point (176–177°C), attributed to strong intermolecular interactions in its crystalline form . Aliphatic analogs like the target compound may have lower melting points due to flexible chains.

Crystallographic and Interaction Analysis

- Coumarin Derivatives: Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate crystallizes in a monoclinic system (C2/c space group) with layered structures stabilized by C–H⋯O hydrogen bonds .

- Hydrogen Bonding: Non-classical C–H⋯O interactions dominate in coumarin analogs, whereas aliphatic chains (e.g., 5-oxopentyl) may prioritize van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.